erythro-N-Boc-D-phenylalanine epoxide

Description

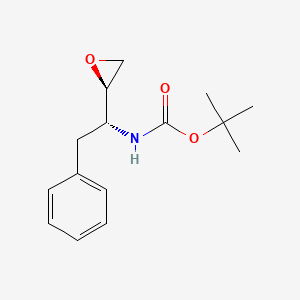

erythro-N-Boc-D-phenylalanine epoxide is a chiral epoxide derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an epoxide functional group. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.36 g/mol (CAS: 799559-75-4) . The "erythro" designation refers to the stereochemical configuration of the two adjacent stereogenic centers (C2 and C3), while the "D" prefix specifies the enantiomeric form of the phenylalanine backbone. The Boc group protects the amine functionality, enhancing stability during synthetic processes, while the epoxide group confers reactivity, enabling applications in ring-opening reactions, peptide synthesis, and medicinal chemistry .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares erythro-N-Boc-D-phenylalanine epoxide with analogous compounds, highlighting key structural and functional differences:

Key Observations :

- O-Benzyl-L-tyrosine epoxide introduces steric bulk, which may reduce reactivity but enhance stability in specific synthetic pathways .

- Methoxy-substituted analogs lack the epoxide group, limiting their utility in ring-opening reactions but offering electron-donating effects for electrophilic substitutions .

Stability and Handling

- Storage : Epoxides like This compound require storage at 2–8°C in sealed, dry containers to prevent hydrolysis or premature ring-opening .

- Safety : Hazard statements (e.g., H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity, necessitating PPE during handling .

Research Findings and Inferences

Industrial and Pharmaceutical Relevance

- Suppliers like LEAP CHEM CO., LTD. emphasize the compound’s role in serving pharmaceutical R&D, highlighting its utility as a building block for peptidomimetics or enzyme inhibitors .

- Fluorinated derivatives (e.g., 3,5-difluoro-L-phenylalanine epoxide) are tailored for applications requiring metabolic stability, such as PET radiotracers .

Preparation Methods

Ketone Reduction and Epoxide Formation

A documented route involves the reduction of a ketone intermediate followed by epoxidation:

- Ketone Synthesis : Boc-D-phenylalanine is oxidized to the corresponding α-keto ester.

- Stereoselective Reduction : Sodium borohydride (NaBH4) reduces the ketone to the erythro diol with 98:2 diastereomeric ratio (d.r.). The Felkin-Ahn model explains the preference for the erythro isomer, where the bulky Boc group adopts an antiperiplanar position to the incoming hydride.

- Epoxidation : The diol undergoes treatment with a peracid (e.g., m-chloroperbenzoic acid) to form the epoxide. NMR analysis confirms the erythro configuration by characteristic methine peaks at 2.84 ppm (erythro) versus 2.99 ppm (threo).

Stereochemical Control and Byproduct Management

Diastereoselectivity in Epoxide Formation

The erythro configuration is critical for biological activity. Key factors influencing selectivity include:

Cyclization Byproducts

During epoxide ring-opening reactions, a 5-exo cyclization byproduct (e.g., compound 4 in Scheme 1 of) may form. This side reaction is mitigated by:

- Deprotection Conditions : HCl in dichloromethane (DCM) selectively deprotects the Boc group without promoting cyclization.

- Temperature Control : Maintaining temperatures below 25°C during acidic workups minimizes intramolecular reactions.

Recent Advances in Synthesis

A 2023 study optimized the synthesis of photoreactive probes using this compound:

- Sonogashira Coupling : Introduced a terminal alkyne handle via reaction with trimethylsilylacetylene.

- Desilylation : Tetrabutylammonium fluoride (TBAF) removed the trimethylsilyl group, yielding a bioorthogonal alkyne-functionalized epoxide.

This method achieved a 77% yield for the final step, demonstrating scalability for industrial applications.

Data Tables

Table 1: Comparison of Epoxidation Methods

*Theoretical yield based on analogous reactions.

Q & A

Q. Answer :

- Engineering controls : Use closed systems or local exhaust ventilation to prevent inhalation .

- PPE : Wear dust masks, nitrile gloves, safety goggles, and lab coats. Install emergency showers/eyewash stations .

- Storage : Follow manufacturer guidelines for temperature-sensitive compounds (e.g., –20°C for similar N-Boc derivatives) .

Basic: What are key steps in synthesizing N-Boc-protected amino acid epoxides?

Answer :

While direct synthesis data for the target compound is limited, analogous protocols include:

- Grignard reactions (e.g., PhMgBr, THF, –78°C) to introduce aryl groups .

- Hydrogenation : Use Pd(OH)₂/C under H₂ (100 psi) for reduction, followed by Boc protection .

- Oxidation : Jones reagent (CrO₃, H₂SO₄) for carboxylate formation .

Advanced: How does catalytic inactivation occur during epoxide transformations?

Q. Answer :

- Mechanism : Catalytic aspartate residues in enzymes (e.g., epoxide hydrolases) can isomerize to isoaspartate via covalent intermediates, inactivating the enzyme. This is substrate-dependent; (R)-enantiomers of para-nitrostyrene epoxide induce faster inactivation than (S)-enantiomers .

- Analysis : Use HPLC and MALDI-TOF/TOF to identify modified peptides in tryptic digests .

Advanced: How do epoxide groups influence material properties like plasticity?

Q. Answer :

- Epoxide-to-ether transformations : In graphene oxide (GO), epoxide ring-opening (e.g., with n-butylamine) reduces plasticity by forming brittle ether linkages .

- Application : For amino acid epoxides, study mechanochemical responses via AFM or tensile testing to assess ductility changes .

Advanced: How to resolve contradictions in epoxide carboxylase mechanisms?

Q. Answer :

- Unresolved issues : The number of enzymatic components and active-site localization remain unclear .

- Experimental design :

Advanced: Can cationization reactions modify this compound?

Q. Answer :

Q. Tables

| Parameter | Optimal Value (RSM) | Impact on Yield |

|---|---|---|

| Temperature | 347 K | +25% efficiency |

| Catalyst Loading | 0.417 mol% | Maximizes TOF |

| Reaction Time | 218 min | Balances decay |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.